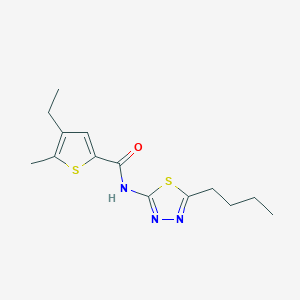![molecular formula C18H17N3O B7537732 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile](/img/structure/B7537732.png)
2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile, also known as OPB-9195, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. OPB-9195 is a selective inhibitor of a protein called 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in the biosynthesis of leukotrienes, inflammatory mediators that are involved in various diseases. In
作用机制
2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile selectively inhibits FLAP, which is a protein that is involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that play a crucial role in the pathogenesis of various diseases. By inhibiting FLAP, 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile reduces the production of leukotrienes, leading to a decrease in inflammation and other disease-related processes.
Biochemical and Physiological Effects:
2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile has been shown to have various biochemical and physiological effects. In animal models, 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile has been shown to reduce inflammation in the lungs, joints, and intestines, making it a potential treatment for asthma, arthritis, and inflammatory bowel disease. Additionally, 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile has been shown to inhibit tumor growth and reduce brain damage in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One of the main advantages of 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile is its selectivity for FLAP, which makes it a useful tool for studying the role of leukotrienes in various diseases. Additionally, 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile has been optimized for purity and yield, making it a viable compound for scientific research. However, one limitation of 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile is its potential toxicity, as it has been shown to cause liver damage in animal models at high doses.
未来方向
There are several future directions for research on 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile for various diseases. Finally, the development of more selective and potent FLAP inhibitors could lead to the discovery of new therapeutic agents for the treatment of inflammatory and other diseases.
合成方法
The synthesis of 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile involves several steps, including the reaction of 4-(chloromethyl)benzonitrile with 1-(3-aminopropyl)piperazine to produce 2-[4-(chloromethyl)phenyl]piperazine. This intermediate is then reacted with 3-oxopiperazine to yield 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile. The synthesis of 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile has been optimized to improve its yield and purity, making it a viable compound for scientific research.
科学研究应用
2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile has been extensively studied for its potential therapeutic applications. Its selective inhibition of FLAP makes it a promising candidate for the treatment of inflammatory diseases such as asthma, arthritis, and inflammatory bowel disease. 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile has also been investigated for its anti-tumor effects, as leukotrienes are involved in cancer development and progression. Additionally, 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile has shown potential as a neuroprotective agent, as it has been shown to reduce brain damage in animal models of stroke and traumatic brain injury.
属性
IUPAC Name |
2-[4-[(3-oxopiperazin-1-yl)methyl]phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c19-11-16-3-1-2-4-17(16)15-7-5-14(6-8-15)12-21-10-9-20-18(22)13-21/h1-8H,9-10,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAHGMSALMVCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC=C(C=C2)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide](/img/structure/B7537660.png)
![2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537662.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7537664.png)
![N-(2,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7537665.png)
![N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide](/img/structure/B7537672.png)
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-one](/img/structure/B7537673.png)
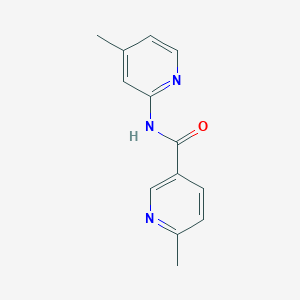
![1-[(3,5-dimethylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7537718.png)
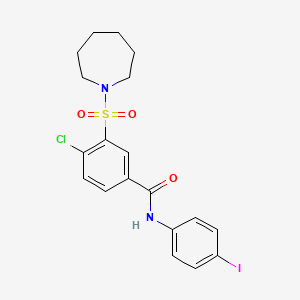
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7537721.png)
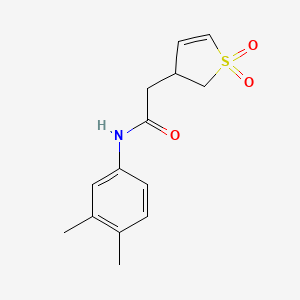
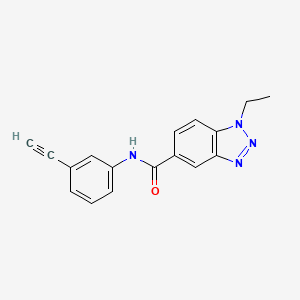
![N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7537740.png)
